
3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine
Overview
Description
“3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pyridine ring, another type of heterocyclic aromatic organic compound. The tert-butyl group is an alkyl substituent with the formula -C(CH3)3 .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a pyridine ring, connected by a methylene (-CH2-) bridge. The tert-butyl group would be attached to the 3-position of the pyrazole ring, and the amine (-NH2) group would be attached to the 5-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. Typical properties to consider would include its melting point, boiling point, density, and solubility .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Pyrazole derivatives are pivotal in the synthesis of novel heterocyclic compounds due to their versatile chemical reactivity. The compound can serve as a precursor for the ambient-temperature synthesis of N-pyrazolyl imines , which are used in the preparation of bicyclic N-heterocycles with applications in medicinal chemistry and material science .
Development of Anti-inflammatory Drugs
The tert-butyl group attached to the pyrazole ring is a common feature in many FDA-approved anti-inflammatory drugs. This compound’s structural motif is similar to those found in drugs like antipyrine and famprofazone, indicating its potential use in the development of new anti-inflammatory agents .
Pharmaceutical Intermediates
As an organic synthesis intermediate, this compound can be utilized in the creation of pharmaceutical intermediates. Its structural framework is conducive to modifications that can lead to the development of various therapeutic agents .
Material Science Applications
The pyrazole core is often employed in material science due to its electronic properties. This compound could be used to create materials with specific electronic characteristics, such as conductive polymers or components for electronic devices .
Biological Activity Studies
Pyrazole derivatives exhibit a wide range of biological activities. This compound could be used in biological studies to explore its pharmacological effects, potentially leading to the discovery of new biological pathways or drug targets .
Catalysis
The pyridine moiety in the compound can act as a ligand in catalytic systems. It could be used to develop new catalysts for chemical reactions, enhancing efficiency and selectivity in synthetic processes .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be synthesized for use as reagents or indicators due to their ability to form complexes with various metals, which can be useful in colorimetric assays or purification processes .
Agrochemical Research
Compounds with the pyrazole structure have been used in the development of agrochemicals. This compound could be investigated for its potential use in creating new pesticides or herbicides, contributing to agricultural productivity and pest management strategies .
Future Directions
Mechanism of Action
Target of Action
Pyrazole derivatives, to which this compound belongs, are known to interact with a wide range of biological targets due to their versatile structure .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Pyrazole derivatives have been shown to impact a variety of biochemical pathways, including those involved in inflammation, cancer, and neurological disorders .
Result of Action
Pyrazole derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects .
properties
IUPAC Name |
5-tert-butyl-2-(pyridin-3-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-13(2,3)11-7-12(14)17(16-11)9-10-5-4-6-15-8-10/h4-8H,9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHQPQHATPBXRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701170104 | |
| Record name | 1H-Pyrazol-5-amine, 3-(1,1-dimethylethyl)-1-(3-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701170104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine | |
CAS RN |
1461715-04-7 | |
| Record name | 1H-Pyrazol-5-amine, 3-(1,1-dimethylethyl)-1-(3-pyridinylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461715-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazol-5-amine, 3-(1,1-dimethylethyl)-1-(3-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701170104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



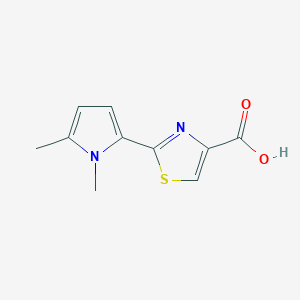
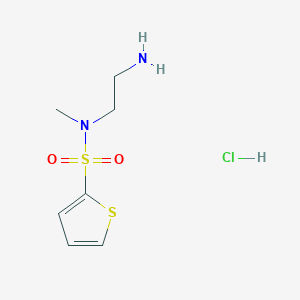
![4-Chloropyrido[2,3-d]pyrimidin-7-amine](/img/structure/B1378650.png)
![3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378652.png)
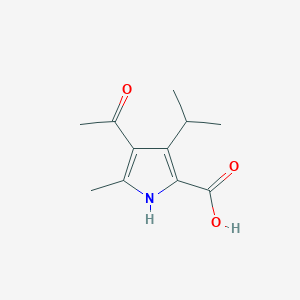



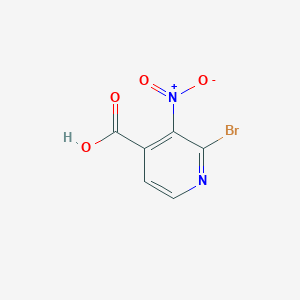
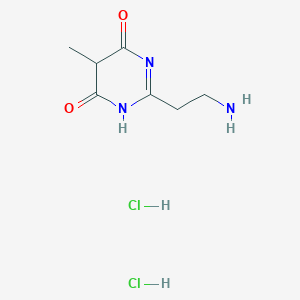
![methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1378666.png)
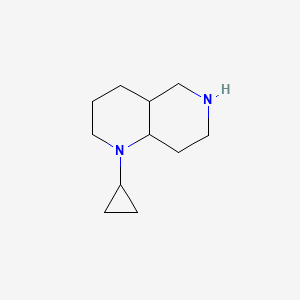
![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride](/img/structure/B1378668.png)
